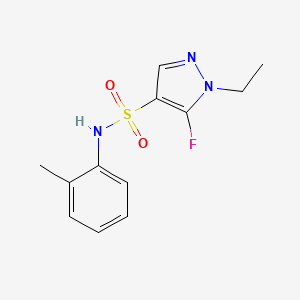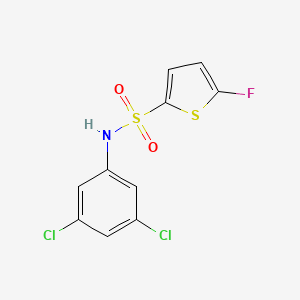![molecular formula C20H18F4N2O5 B10923835 (2-{(E)-[2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B10923835.png)
(2-{(E)-[2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Tetrafluoropropoxy Group: This step involves the reaction of a suitable precursor with tetrafluoropropanol under acidic or basic conditions to introduce the tetrafluoropropoxy group.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The benzoylated intermediate reacts with hydrazine hydrate to form the hydrazone derivative.
Phenoxyacetic Acid Coupling: Finally, the hydrazone derivative is coupled with phenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzoyl and hydrazone groups, potentially yielding simpler derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and in cancer treatment.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the tetrafluoropropoxy group.
Mechanism of Action
The mechanism of action of 2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The tetrafluoropropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydrazone moiety may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}PROPIONIC ACID: Similar structure but with a propionic acid group instead of acetic acid.
2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}BUTYRIC ACID: Contains a butyric acid group, offering different chemical properties.
Uniqueness
The uniqueness of 2-{2-[((E)-2-{3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrafluoropropoxy group, in particular, imparts unique reactivity and stability characteristics that are not commonly found in other compounds.
Properties
Molecular Formula |
C20H18F4N2O5 |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[2-[(E)-[[3-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18F4N2O5/c21-19(22)20(23,24)12-30-10-13-4-3-6-14(8-13)18(29)26-25-9-15-5-1-2-7-16(15)31-11-17(27)28/h1-9,19H,10-12H2,(H,26,29)(H,27,28)/b25-9+ |
InChI Key |
DDBNUUBHSDKRQR-YCPBAFNGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923777.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)

![4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923812.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10923827.png)
